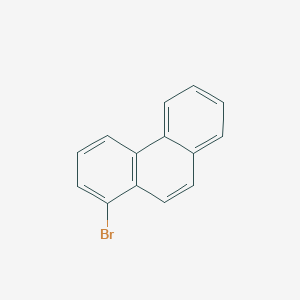

1-Bromophenanthrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGJXEFKYMBTAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552850 | |

| Record name | 1-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51958-51-1 | |

| Record name | 1-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Challenge of Regioselectivity in Phenanthrene Functionalization

An In-depth Technical Guide to the Regioselective Bromination of Phenanthrene

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings, is a foundational structural motif in numerous natural products, pharmaceuticals, and advanced materials. Its functionalization is a key step in the synthesis of more complex molecules. However, the phenanthrene core presents a significant challenge to the synthetic chemist: controlling the position of electrophilic substitution. While the molecule has five distinct positions for monosubstitution (C1, C2, C3, C4, and C9), they are not electronically equivalent. This guide provides an in-depth exploration of the bromination of phenanthrene, explaining the mechanistic basis for its pronounced regioselectivity and providing a field-proven protocol for its most common outcome, the synthesis of 9-bromophenanthrene. Furthermore, it outlines advanced strategies required to access less electronically favored isomers, such as the titular 1-bromophenanthrene.

Part 1: The Mechanistic Underpinnings of Phenanthrene Bromination

The direct bromination of phenanthrene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.[1][2]

-

Attack on the Electrophile: The π-electron system of the phenanthrene ring acts as a nucleophile, attacking an electrophilic bromine species (Br⁺), which is typically generated from molecular bromine (Br₂), often in the presence of a Lewis acid, though phenanthrene's reactivity makes this unnecessary.[3] This step is the rate-determining step as it temporarily disrupts the aromaticity of one of the rings.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromatic system and yielding the final substituted product.[1]

The crux of regioselectivity lies in the stability of the intermediate sigma complex. For phenanthrene, electrophilic attack can occur at various positions, but the most stable intermediate is the one that preserves the maximum aromaticity in the remaining rings.

Attack at the C9 position results in a sigma complex where the positive charge can be delocalized while leaving two intact benzene rings.[3] This is significantly more stable than the intermediates formed from attack at other positions (e.g., C1 or C3), which disrupt the aromaticity of the system to a greater extent. Consequently, the activation energy for the formation of the C9 intermediate is the lowest, making 9-bromophenanthrene the kinetically and thermodynamically favored product of direct bromination.[3][4][5]

Caption: Logical flow showing the preferential formation of 9-bromophenanthrene.

Part 2: Field-Proven Protocol for the Synthesis of 9-Bromophenanthrene

This protocol is adapted from a robust and extensively validated procedure published in Organic Syntheses, a highly trusted source for experimental organic chemistry methods.[6] This direct bromination method reliably produces 9-bromophenanthrene in high yield.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of 9-bromophenanthrene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) | Notes |

| Phenanthrene | 178.23 | 5.6 | 1.0 kg | Should be purified if starting from technical grade. |

| Bromine (Br₂) | 159.81 | 5.64 | 900 g (288 mL) | Extremely toxic and corrosive. Handle only in a fume hood with appropriate PPE. |

| Carbon Tetrachloride (CCl₄) | 153.82 | - | 1.0 L | Toxic and carcinogenic. Can be substituted with a safer solvent like dichloromethane or carbon disulfide. |

| Ethanol | 46.07 | - | ~10 L | For optional recrystallization. |

Step-by-Step Procedure

-

Setup: In a 5-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 kg (5.6 moles) of purified phenanthrene in 1.0 L of dry carbon tetrachloride.[6] The top of the condenser should be fitted with a tube to direct the evolved hydrogen bromide (HBr) gas to a fume hood or a gas trap.

-

Bromine Addition: Heat the mixture to a gentle reflux with stirring. From the dropping funnel, add 900 g (5.64 moles) of bromine over approximately 3 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.[6][7]

-

Reaction Completion: After the bromine addition is complete, continue to stir the mixture at reflux for an additional 2 hours. This ensures the reaction goes to completion and helps to expel the remaining HBr gas.[6]

-

Solvent Removal: Allow the reaction mixture to cool. Transfer the mixture to a Claisen flask and distill the carbon tetrachloride solvent under reduced pressure (10-30 mm).[4][6]

-

Purification by Vacuum Distillation: The dark residue is the impure 9-bromophenanthrene. Distill this residue under high vacuum. Collect the fraction boiling at 177–190°C at 2 mm pressure.[4][6] This step effectively separates the product from non-volatile impurities and any polybrominated species.

-

Optional Recrystallization: The distilled product is often sufficiently pure for many applications.[8] For higher purity, 9-bromophenanthrene can be recrystallized from ethanol (approximately 10 mL of ethanol per gram of product) to yield nearly white crystals with a melting point of 65-66°C.[6][7]

Part 3: Synthetic Strategies for this compound

As established, direct bromination is not a viable route to this compound. Accessing this specific isomer requires a multi-step, directed synthesis. Such strategies typically involve installing a functional group at the C1 position that can later be converted into a bromine atom, or using a starting material that already possesses the desired substitution pattern.

A common and powerful strategy in aromatic chemistry is the use of a Sandmeyer reaction , which converts an arylamine (Ar-NH₂) into a variety of functional groups, including bromine, via a diazonium salt intermediate (Ar-N₂⁺).

A plausible, though challenging, synthetic route could be hypothesized as follows:

-

Nitration of Phenanthrene: Controlled nitration of phenanthrene can produce a mixture of nitrophenanthrenes. While 9-nitrophenanthrene is a major product, other isomers, including 1-nitrophenanthrene, are also formed, albeit in lower yields.[9] These isomers would need to be meticulously separated.

-

Reduction of 1-Nitrophenanthrene: The separated 1-nitrophenanthrene would then be reduced to 1-aminophenanthrene. This is a standard transformation, typically achieved with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

-

Diazotization and Sandmeyer Reaction: The 1-aminophenanthrene is treated with nitrous acid (generated in situ from NaNO₂ and HBr) at low temperatures (0-5°C) to form the corresponding diazonium salt. Subsequent treatment of this unstable intermediate with a copper(I) bromide (CuBr) solution would yield the target molecule, this compound.

This proposed pathway highlights the level of synthetic effort required to overcome the inherent reactivity of the phenanthrene nucleus. Each step would require careful optimization and purification to isolate the desired intermediates and final product. An alternative, documented approach for a different isomer, the synthesis of 4-bromophenanthrene from 4-phenanthrenecarboxylic acid, further illustrates the necessity of such indirect methods.[10]

Part 4: Safety and Materials Handling

The synthesis described involves highly hazardous materials that demand strict safety protocols.

-

Bromine (Br₂): Bromine is a highly volatile, corrosive, and toxic liquid.[11] It can cause severe chemical burns upon skin contact and is extremely damaging to the respiratory tract if inhaled.[12][13]

-

Handling: Always handle liquid bromine in a well-ventilated chemical fume hood.[14]

-

PPE: Wear heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and full-face protection (goggles and a face shield).[14][15]

-

Spills: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to treat any spills.[14]

-

-

Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic to the liver. Safer alternatives such as dichloromethane should be considered where possible. Handle only in a fume hood.

-

Hydrogen Bromide (HBr): This is a corrosive gas evolved during the reaction. The apparatus must be vented to a fume hood or an appropriate acid gas trap.

A thorough risk assessment must be conducted before undertaking this procedure, and all chemical waste must be disposed of in accordance with institutional and local regulations.[16]

References

-

Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (n.d.). 9-BROMOPHENANTHRENE. Organic Syntheses. Retrieved from [Link]

-

BDMAEE. (2024, March 18). 9-bromophenanthrene. Retrieved from [Link]

-

Callen, J. E., Dornfeld, C. A., & Coleman, G. H. (n.d.). 9-CYANOPHENANTHRENE. Organic Syntheses. Retrieved from [Link]

-

Guruprakash Academy. (2012, February 16). Addition of bromine Br2 to Phenanthrene I Electrophilic Addition I. YouTube. Retrieved from [Link]

-

Kataria, V. (n.d.). Polynuclear Aromatic Compounds. V.P. & R.P.T.P Science College. Retrieved from [Link]

-

Mosettig, E., & van de Kamp, J. (n.d.). PHENANTHRENE-9-ALDEHYDE. Organic Syntheses. Retrieved from [Link]

-

Biswas, T. (2023, July 4). MCQ-271: About Bromination of Phenanthrene. YouTube. Retrieved from [Link]

-

LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Retrieved from [Link]

-

Fels, M., & Laarhoven, W. H. (1976). The addition of bromine to phenanthrene in methanol as a solvent. ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Badger, G. M. (1954). The synthesis of phenanthrenes. Chemical Reviews, 54(6), 1131–1169. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Newman, M. S., Patrick, T. B., Barlak, R. S., & Zuech, E. A. (1968). The Synthesis of 4-Bromophenanthrene. The Journal of Organic Chemistry, 34(6), 1904–1905. [Link]

-

Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

NIH. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

-

Interscan Corporation. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]

-

ResearchGate. (n.d.). A Simple Synthesis of Phenanthrene. Retrieved from [Link]

-

Slideshare. (n.d.). Bromine handling and safety. Retrieved from [Link]

-

ACS Publications. (n.d.). A Study of the Phenanthrene—Bromine Addition Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Khan Academy. (n.d.). Electrophilic aromatic substitution mechanism (video). Retrieved from [Link]

-

Clarke, H. T., & Brethen, M. R. (n.d.). NAPHTHALENE, 1-BROMO-. Organic Syntheses. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenanthrene. National Institutes of Health. Retrieved from [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]

-

PubChem. (n.d.). 9-Bromophenanthrene. National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Khan Academy [khanacademy.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. bdmaee.net [bdmaee.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dollycorporation.com [dollycorporation.com]

- 12. carlroth.com [carlroth.com]

- 13. Bromine handling and safety | DOCX [slideshare.net]

- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 15. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 1-Bromophenanthrene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromophenanthrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a crucial building block in organic synthesis. Its rigid, planar structure and the presence of a reactive bromine atom make it a versatile precursor for the construction of more complex molecular architectures. In the realm of drug discovery and materials science, functionalized phenanthrene derivatives are of significant interest for their potential applications in medicinal chemistry, organic electronics, and as fluorescent probes.[1][2][3] This guide provides a comprehensive overview of the core , offering insights into its synthesis, spectral characteristics, and safe handling. While multiple isomers of bromophenanthrene exist, this document will focus on the 1-bromo isomer, while also referencing the more extensively studied 9-bromo isomer where data for the 1-bromo isomer is limited. It is important for researchers to verify the specific isomer being used, as their properties and reactivity can differ.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions. It is important to note that slight variations in reported values may exist across different sources due to variations in experimental conditions and purity of the sample.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Br | [4] |

| Molecular Weight | 257.13 g/mol | [4][5] |

| CAS Number | 51958-51-1 | [4][6] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Melting Point | 60-66 °C | [1][7][8][9][10][11][12] |

| Boiling Point | 180-190 °C at 2 mmHg | [8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents such as toluene, chloroform, ethanol, acetone, benzene, dichloromethane, acetic acid, and carbon disulfide. | [1][2][3][13][14] |

| Density | ~1.409 g/mL | [14] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule.[15] For this compound, the IR spectrum is characterized by vibrations of the aromatic C-H and C-C bonds. Key expected absorptions include:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-H out-of-plane bending: These absorptions in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

-

C-Br stretching: A weaker absorption is expected in the fingerprint region, typically below 1000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[16] Phenanthrene and its derivatives are known to exhibit characteristic absorption spectra due to their extended π-conjugated system. This compound is expected to show multiple absorption bands in the ultraviolet region, with the positions and intensities of these bands being influenced by the bromine substituent. These fluorescent properties make bromophenanthrenes useful in applications like fluorescence microscopy and as molecular probes.[1][3]

Synthesis of Bromophenanthrene

The synthesis of bromophenanthrenes is most commonly achieved through the electrophilic bromination of phenanthrene. The position of bromination can be influenced by the reaction conditions. A general and robust method for the synthesis of 9-Bromophenanthrene, which can be adapted for other isomers with appropriate modifications in purification and characterization, is outlined below.

Experimental Protocol: Synthesis of 9-Bromophenanthrene

This protocol is based on established methods for the bromination of phenanthrene.[3][5][14][17]

Materials:

-

Phenanthrene

-

Carbon tetrachloride (or a safer alternative solvent like dichloromethane)

-

Bromine

-

Sodium bisulfite solution (aqueous)

-

Sodium carbonate solution (aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve phenanthrene in carbon tetrachloride.

-

Bromination: Heat the solution to a gentle reflux. From the dropping funnel, add a stoichiometric amount of bromine dropwise over a period of several hours. The reaction mixture will evolve hydrogen bromide gas, which should be vented to a fume hood or neutralized in a trap.

-

Reaction Monitoring: After the addition of bromine is complete, continue to reflux the mixture for an additional 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a sodium bisulfite solution (to remove excess bromine), a sodium carbonate solution (to neutralize any remaining acid), and water.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent, such as ethanol, to yield the pure bromophenanthrene product.[17]

Caption: Workflow for the synthesis of bromophenanthrene.

Reactivity and Applications in Drug Development

The carbon-bromine bond in this compound is a key functional handle for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules.

Key Reactions:

-

Cross-Coupling Reactions: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings.[2] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of substituted phenanthrenes with diverse functionalities. This is particularly relevant in drug development for the creation of libraries of compounds for biological screening.

-

Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles, providing a route to other functionalized phenanthrenes.[1]

-

Lithiation and Grignard Reagent Formation: Treatment with organolithium reagents or magnesium metal can generate the corresponding lithiated or Grignard reagents, which are powerful nucleophiles for the formation of new bonds.

Relevance in Medicinal Chemistry:

The phenanthrene core is a privileged scaffold in medicinal chemistry, appearing in a number of natural products and synthetic compounds with a wide range of biological activities. The ability to functionalize the phenanthrene ring system via intermediates like this compound is crucial for the development of new therapeutic agents. Its use as a building block allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Reactivity of this compound in organic synthesis.

Safety and Handling

This compound, like many halogenated aromatic compounds, requires careful handling to minimize potential health risks.

-

General Hazards: It may cause skin, eye, and respiratory irritation.[1] Prolonged or repeated exposure should be avoided. As a derivative of a polycyclic aromatic hydrocarbon, it should be handled as a potential mutagen or carcinogen, although specific data for this compound is limited.[2]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][18] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined set of physicochemical properties. Its utility in organic synthesis, particularly in the construction of complex polycyclic systems, makes it a compound of interest for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research setting.

References

-

PubChem. This compound | C14H9Br | CID 13933880. [Link]

-

Organic Syntheses. "Phenanthrene, 9-bromo-". [Link]

-

PubChem. 9-Bromophenanthrene | C14H9Br | CID 11309. [Link]

-

CAS Common Chemistry. 9-Bromophenanthrene. [Link]

-

ProQuest. Methoxyphenanthrenes: synthesis and structure analysis. [Link]

-

Tradeindia. 9-bromophenanthrene Chemical Boiling Point: 180-190 A C2 Mm Hg(lit.). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1-Bromopentane, 98%. [Link]

-

Química Organica.org. Phenanthrene synthesis. [Link]

-

Molbase. 9-Bromophenanthrene(573-17-1)MSDS Melting Point Boiling Density Storage Transport. [Link]

-

BDMAEE. 9-bromophenanthrene. [Link]

-

Chemsrc. 9-Bromophenanthrene | CAS#:573-17-1. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

Cheméo. Chemical Properties of Phenanthrene, 9-bromo- (CAS 573-17-1). [Link]

-

NIST. Phenanthrene, 9-bromo-. [Link]

-

NIST. Phenanthrene, 9-bromo-. [Link]

-

University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). [Link]

Sources

- 1. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. 9-Bromophenanthrene | 573-17-1 [chemicalbook.com]

- 4. This compound | C14H9Br | CID 13933880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CAS 51958-51-1 | Sun-shinechem [sun-shinechem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 9-bromophenanthrene Chemical Boiling Point: 180-190 A C2 Mm Hg(lit.) at Best Price in Shenzhen | Speranza Chemical Co., Ltd. [tradeindia.com]

- 9. fishersci.at [fishersci.at]

- 10. 9-Bromophenanthrene(573-17-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 9-Bromophenanthrene | CAS#:573-17-1 | Chemsrc [chemsrc.com]

- 12. 9-Bromophenanthrene | 573-17-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. CAS 573-17-1: 9-Bromophenanthrene | CymitQuimica [cymitquimica.com]

- 14. bdmaee.net [bdmaee.net]

- 15. glaserr.missouri.edu [glaserr.missouri.edu]

- 16. Phenanthrene, 9-bromo- [webbook.nist.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data of 1-Bromophenanthrene: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 1-Bromophenanthrene, a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons and functional materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in practical application and theoretical principles.

Introduction

This compound (C₁₄H₉Br) is a brominated derivative of phenanthrene, a polycyclic aromatic hydrocarbon. The position of the bromine atom at the C1 position significantly influences the electronic and steric properties of the phenanthrene core, making it a versatile building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for its use in further synthetic transformations. This guide provides a detailed exposition of the primary spectroscopic techniques used for the characterization of this compound, ensuring scientific integrity and providing a reliable reference for researchers.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct interpretation of spectroscopic data, particularly for NMR. The structure and IUPAC numbering for this compound are presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the aromatic region (typically 0-10 ppm).

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

Set the spectral width to encompass the full range of aromatic and halogenated carbon signals (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by a complex set of signals in the aromatic region. The bromine atom induces a downfield shift on the adjacent protons due to its inductive effect and influences the coupling patterns.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.85 | d | 8.4 |

| H-3 | ~7.65 | t | 7.8 |

| H-4 | ~8.68 | d | 8.2 |

| H-5 | ~8.01 | d | 8.2 |

| H-6 | ~7.62 | t | 7.5 |

| H-7 | ~7.69 | t | 7.6 |

| H-8 | ~7.90 | d | 7.8 |

| H-9 | ~7.78 | d | 8.9 |

| H-10 | ~8.70 | d | 8.9 |

Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the solvent and spectrometer frequency. The assignments are based on typical aromatic proton chemical shifts and coupling patterns.

Interpretation of the ¹H NMR Spectrum: The protons on the phenanthrene ring system appear in the range of δ 7.6-8.7 ppm, which is characteristic for aromatic protons. The downfield-most signals are typically those in the "bay region" (H-4 and H-5) and those adjacent to the bromine atom. The observed coupling constants are consistent with ortho- and meta-couplings in an aromatic system.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbon atom directly attached to the bromine (C-1) is significantly shielded due to the "heavy atom effect".

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~121.8 |

| C-2 | ~128.9 |

| C-3 | ~127.3 |

| C-4 | ~127.8 |

| C-4a | ~131.9 |

| C-4b | ~129.2 |

| C-5 | ~123.1 |

| C-6 | ~126.9 |

| C-7 | ~127.1 |

| C-8 | ~128.8 |

| C-8a | ~130.6 |

| C-9 | ~126.6 |

| C-10 | ~122.9 |

| C-10a | ~132.5 |

Note: The chemical shifts are approximate and assigned based on established principles of ¹³C NMR spectroscopy for substituted aromatic compounds.

Interpretation of the ¹³C NMR Spectrum: The signals for the carbon atoms of this compound appear in the aromatic region (δ 120-135 ppm). The carbon directly bonded to the bromine atom (C-1) experiences a shielding effect, causing its signal to appear at a relatively upfield position compared to other quaternary carbons. The remaining carbon signals are assigned based on substituent effects and comparison with related structures.

Caption: Simplified diagram illustrating key ¹H-¹³C correlations and ¹H-¹H couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of an aromatic system and a carbon-bromine bond.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample can be analyzed as a KBr (potassium bromide) pellet or as a thin film by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the clean salt plate is recorded and automatically subtracted from the sample spectrum.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060-3010 | Medium | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C ring stretching |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

| ~1050 | Medium | C-Br stretching |

Interpretation of the IR Spectrum: The presence of sharp peaks above 3000 cm⁻¹ confirms the existence of aromatic C-H bonds. The series of absorptions in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings. The strong absorptions in the fingerprint region (900-675 cm⁻¹) are due to the out-of-plane bending of the aromatic C-H bonds, and their specific pattern can be indicative of the substitution pattern on the aromatic rings. The absorption around 1050 cm⁻¹ is consistent with the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through a gas chromatograph (GC-MS) for separation and introduction.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Mass Spectral Data

| m/z | Relative Intensity (%) | Assignment |

| 258 | ~98 | [M+2]⁺• (due to ⁸¹Br) |

| 256 | 100 | [M]⁺• (due to ⁷⁹Br) |

| 176 | ~50 | [M - Br]⁺ |

| 88 | ~25 | [C₇H₄]⁺ (doubly charged [M - Br]²⁺) |

Interpretation of the Mass Spectrum: The mass spectrum of this compound shows a prominent molecular ion peak cluster at m/z 256 and 258, with a nearly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The base peak is typically the molecular ion. A significant fragment is observed at m/z 176, corresponding to the loss of the bromine atom, forming the stable phenanthrenyl cation. The peak at m/z 88 can be attributed to the doubly charged phenanthrenyl cation.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and comprehensive characterization of this compound. The combined analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure. The detailed interpretation of the spectral features offers valuable insights for researchers utilizing this compound in their synthetic endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating reliable structural elucidation and contributing to the overall integrity of the research.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem, National Center for Biotechnology Information. This compound. [Link][1]

-

NIST Chemistry WebBook, National Institute of Standards and Technology. Phenanthrene, 9-bromo-. [Link]

Sources

solubility of 1-Bromophenanthrene in common organic solvents

An In-Depth Technical Guide to the Solubility of 1-Bromophenanthrene in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a crucial parameter for its application in research, drug development, and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing solubility and provides a detailed experimental framework for its determination. This approach equips researchers and scientists with the necessary tools to assess the solubility of this compound in various common organic solvents.

Introduction to this compound

This compound (C₁₄H₉Br) is a halogenated polycyclic aromatic hydrocarbon (PAH).[1][2] Its structure, consisting of a rigid, planar phenanthrene core with a bromine substituent, dictates its physicochemical properties, including its solubility. The large, nonpolar aromatic system suggests that its solubility will be poor in polar solvents like water but favorable in nonpolar and moderately polar organic solvents.[3] Understanding its solubility is paramount for designing synthetic routes, developing purification methods, and formulating products where this compound is a key intermediate or active component.[2]

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | [1][2] |

| Molecular Weight | 257.13 g/mol | [1][2] |

| Melting Point | 108-109 °C | [2] |

| Appearance | Solid | [4] |

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6][7] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of this compound is primarily governed by the interplay of the following intermolecular forces:

-

London Dispersion Forces: As a large molecule with a significant electron cloud, this compound exhibits strong London dispersion forces. These are the primary forces of attraction between its molecules and with nonpolar solvent molecules.[8]

-

Dipole-Dipole Interactions: The carbon-bromine bond introduces a dipole moment to the molecule, allowing for dipole-dipole interactions. These are weaker than the dominant dispersion forces but can influence solubility in polar aprotic solvents.

-

π-π Stacking: The planar aromatic rings of phenanthrene can interact with other aromatic molecules (including other this compound molecules or aromatic solvents) through π-π stacking.

The overall solubility will be determined by the balance of the energy required to overcome the solute-solute and solvent-solvent interactions and the energy gained from solute-solvent interactions.[9]

Diagram: Key Intermolecular Interactions Influencing Solubility

Caption: Intermolecular forces governing the solubility of this compound.

Expected Solubility in Common Organic Solvents

While specific quantitative data for this compound is scarce, we can infer its likely solubility based on its structure and the known solubility of the related isomer, 9-bromophenanthrene. 9-Bromophenanthrene is reported to be soluble in solvents like benzene, dichloromethane, toluene, and chloroform.[3][10][11] It is also soluble in acetic acid and carbon disulfide.[12]

Predicted Qualitative Solubility of this compound:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | Strong π-π stacking and London dispersion forces between the aromatic solute and solvent. |

| Halogenated | Dichloromethane, Chloroform | High | Favorable dispersion and dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether oxygen allows for some polar interactions, but the nonpolar alkyl groups interact well with the phenanthrene ring. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | The polarity of the ketone may limit solubility, but some interaction is possible. |

| Alcohols | Ethanol, Methanol | Low | The strong hydrogen bonding network of the alcohol is not easily disrupted by the nonpolar this compound.[6] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | Solubility will depend on the balance between overcoming the solute's crystal lattice energy and the relatively weak dispersion forces with the solvent. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low/Insoluble | The significant mismatch in polarity and intermolecular forces leads to poor solubility.[3][10] |

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable quantitative solubility data, a systematic experimental approach is necessary.[13][14][15] The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[13][15]

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (ensure purity)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. For crystalline compounds like this compound, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

-

Alternatively, or in addition, filter the supernatant through a syringe filter compatible with the organic solvent. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Sample Analysis:

-

Carefully take a known aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of this compound. A calibration curve prepared with known concentrations of this compound in the same solvent is required.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validation and Trustworthiness:

-

Purity: The purity of both the solute and the solvent must be high to obtain accurate results.[15]

-

Equilibrium Confirmation: As mentioned, sampling at multiple time points is essential to verify that equilibrium has been reached.

-

Temperature Control: Maintain strict temperature control throughout the experiment, as solubility is highly temperature-dependent.[15]

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not as readily available as for its isomers, it should be handled with the care afforded to all polycyclic aromatic hydrocarbons, many of which are potential carcinogens.[3] The SDS for the related compound, 9-bromophenanthrene, indicates that it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety goggles) should be worn.[4][16] Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen halides.[4]

Conclusion

The solubility of this compound is a critical parameter that is best understood through the lens of intermolecular forces. While direct, quantitative data is not widely published, a strong theoretical basis predicts high solubility in nonpolar aromatic and halogenated solvents and poor solubility in polar, protic solvents. For researchers requiring precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and validated method for its determination. Adherence to rigorous experimental technique and safety protocols will ensure the generation of reliable and reproducible solubility data, facilitating the effective use of this compound in scientific and industrial applications.

References

-

The Experimental Determination of Solubilities. [Link]

-

This compound | C14H9Br | CID 13933880 - PubChem. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

-

Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

-

Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. [Link]

-

Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. [Link]

-

solubility experimental methods.pptx - Slideshare. [Link]

-

Safety Data Sheet: 1-Bromonaphthalene - Carl ROTH. [Link]

-

Intermolecular Forces – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

-

Influence of Intermolecular Forces | ChemTalk. [Link]

-

How do intermolecular forces influence solubility? - Quora. [Link]

-

9-Bromophenanthrene - SAFETY DATA SHEET. [Link]

-

Phenanthrene, 9-bromo - Organic Syntheses Procedure. [Link]

-

9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem. [Link]

-

9-Bromophenanthrene | CAS#:573-17-1 | Chemsrc. [Link]

-

solubility data series. [Link]

-

9-bromophenanthrene - BDMAEE. [Link]

Sources

- 1. This compound | C14H9Br | CID 13933880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51958-51-1 [chemicalbook.com]

- 3. CAS 573-17-1: 9-Bromophenanthrene | CymitQuimica [cymitquimica.com]

- 4. fishersci.at [fishersci.at]

- 5. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 6. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 8. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. quora.com [quora.com]

- 10. guidechem.com [guidechem.com]

- 11. 9-Bromophenanthrene | 573-17-1 [chemicalbook.com]

- 12. bdmaee.net [bdmaee.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. fishersci.com [fishersci.com]

theoretical calculations on 1-Bromophenanthrene electronic structure

An In-depth Technical Guide to the Theoretical Calculation of 1-Bromophenanthrene's Electronic Structure

Introduction: The Significance of Substituted Phenanthrenes

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), forms the structural backbone for a multitude of compounds with significant applications in medicinal chemistry and materials science.[1][2] Its rigid, conjugated system provides a unique electronic scaffold that can be precisely tuned through chemical modification. The introduction of a halogen, such as bromine, onto the phenanthrene core profoundly alters its electronic characteristics through a combination of inductive and resonance effects.[1][3] This targeted modification, or functionalization, is a cornerstone of rational drug design and the development of novel organic electronic materials for applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][3]

Understanding the electronic structure of derivatives like this compound is paramount to predicting their chemical reactivity, photophysical properties, and potential biological interactions. While experimental techniques like UV-Vis and NMR spectroscopy provide valuable data, theoretical calculations offer a powerful, complementary approach.[4][5] Computational methods, particularly those rooted in quantum mechanics, allow us to visualize molecular orbitals, predict electronic transitions, and quantify key energetic parameters that govern molecular behavior.[6][7]

This guide provides a comprehensive walkthrough of the theoretical framework and practical workflow for calculating the electronic structure of this compound. We will employ Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, methodologies that represent the gold standard for balancing computational accuracy and efficiency in this field.[8][9]

PART 1: Theoretical & Methodological Foundations

The Engine of Modern Computational Chemistry: Density Functional Theory (DFT)

At its core, electronic structure theory involves solving the time-independent Schrödinger equation to determine the wavefunction and energy of a molecule's electrons.[6][10][11] However, for a multi-electron system like this compound, an exact solution is computationally intractable. DFT provides an elegant and effective alternative by reformulating the problem. Instead of the complex multi-electron wavefunction, DFT uses the electron density—a function of just three spatial coordinates—as the fundamental variable.[10]

The key insight is that the ground-state energy of a molecule is a unique functional of its electron density. This approach simplifies the calculation significantly while capturing the effects of electron correlation, which is crucial for accurate predictions. A typical DFT calculation involves the following conceptual steps:

-

An initial guess of the electron density is made.

-

The Kohn-Sham equations, a set of one-electron Schrödinger-like equations, are solved to obtain a set of molecular orbitals.

-

A new electron density is calculated from these orbitals.

-

This process is repeated iteratively until the electron density and energy converge, a procedure known as the self-consistent field (SCF) method.

The choice of the exchange-correlation functional is the most critical decision in a DFT calculation, as it approximates the complex quantum mechanical interactions between electrons. For organic molecules containing halogens, hybrid functionals like B3LYP have demonstrated a robust track record of providing reliable results.[5][8][12]

Probing Electronic Excitement: Time-Dependent DFT (TD-DFT)

To understand the color, photostability, and fluorescence of a molecule, we must investigate its excited states. TD-DFT extends the DFT framework to calculate the energies of electronic excitations, which correspond to the absorption of light.[9] By calculating the energy difference between the ground state and various excited states, we can simulate a molecule's UV-Vis absorption spectrum.[13]

A key output of a TD-DFT calculation is the oscillator strength for each transition. This value indicates the probability of a given electronic transition occurring upon light absorption; transitions with a non-zero oscillator strength are "allowed" and will appear as peaks in the absorption spectrum.[13] Comparing the calculated spectrum with experimental data provides a powerful validation of the computational model.[9]

The Frontier Orbitals: HOMO and LUMO

Among the many molecular orbitals calculated, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of special importance.[14] These are collectively known as the frontier molecular orbitals.

-

HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its ionization potential).

-

LUMO : This is the innermost orbital without electrons. Its energy level corresponds to the molecule's ability to accept electrons (its electron affinity).

The energy difference between these two orbitals is the HOMO-LUMO gap .[14] This gap is a critical parameter that provides insight into the chemical reactivity and stability of a molecule. A smaller gap generally implies that the molecule is more easily excitable and more chemically reactive.[4][14] The introduction of a bromine atom is expected to lower the HOMO-LUMO gap of phenanthrene, indicating increased reactivity.[3][4]

PART 2: A Validated Protocol for this compound

This section details a step-by-step methodology for calculating the electronic properties of this compound. The causality behind each step is explained to ensure a robust and self-validating workflow.

The Computational Workflow

The overall process follows a logical sequence from defining the molecular structure to analyzing its calculated properties.

Caption: Computational workflow for analyzing this compound.

Step-by-Step Experimental Protocol

This protocol assumes the use of the Gaussian software package, a widely used tool in computational chemistry.[5]

Step 1: Molecular Structure Input

-

Action: Construct the 3D coordinates of this compound using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).

-

Causality: An accurate initial geometry is necessary to ensure the calculation converges efficiently to the correct, lowest-energy structure.

Step 2: Geometry Optimization

-

Action: Perform a geometry optimization calculation to find the most stable conformation of the molecule at the chosen level of theory.

-

Causality: This step minimizes the forces on each atom, relaxing the structure to its equilibrium geometry on the potential energy surface. This is the foundational structure upon which all subsequent property calculations are based.

-

Methodology:

-

Functional: B3LYP. This hybrid functional provides a reliable balance of accuracy and computational cost for organic systems.[5]

-

Basis Set: 6-311G(d,p). This is a Pople-style triple-zeta basis set. It provides flexibility for valence electrons and includes polarization functions ('d' on heavy atoms, 'p' on hydrogens) which are essential for describing the anisotropic electron distribution in a π-conjugated system and around the electronegative bromine atom.

-

-

Example Gaussian Input:

Step 3: Frequency Calculation (Self-Validation)

-

Action: Following optimization, perform a frequency calculation at the same level of theory.

-

Causality (Trustworthiness): This is a critical self-validation step. The calculation of vibrational frequencies confirms that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

-

Example Gaussian Input:

Step 4: Excited State (TD-DFT) Calculation

-

Action: Using the validated, optimized geometry, perform a TD-DFT calculation to determine the energies and properties of the low-lying electronic excited states.

-

Causality: This calculation simulates how the molecule's electron density responds to electromagnetic radiation, allowing for the prediction of its UV-Vis absorption spectrum.[9]

-

Methodology:

-

Example Gaussian Input (in Methanol solvent):

PART 3: Data Analysis and Interpretation

Ground-State Properties

After a successful calculation, the output files contain a wealth of information. The primary ground-state properties of interest are the frontier molecular orbitals.

Caption: Relationship between HOMO, LUMO, and electronic excitation.

The calculated energies of the HOMO, LUMO, and the resulting energy gap for this compound can be extracted directly from the output file. These values are crucial for assessing electronic stability and reactivity.

| Parameter | Energy (Hartree) | Energy (eV) |

| HOMO | (Calculated Value) | (Calculated Value) |

| LUMO | (Calculated Value) | (Calculated Value) |

| HOMO-LUMO Gap (ΔE) | (Calculated Value) | (Calculated Value) |

| Caption: Table of Calculated Frontier Molecular Orbital Energies. |

Visualizing the spatial distribution of the HOMO and LUMO orbitals is also highly instructive. The HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient regions. For π-conjugated systems like phenanthrene, both orbitals are generally delocalized across the aromatic rings.[16]

Excited-State Properties and UV-Vis Spectrum

The TD-DFT output will list the calculated excited states, their corresponding excitation energies (in eV and nm), and their oscillator strengths (f).

| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | (Calculated Value) | (Calculated Value) | HOMO -> LUMO (X%) |

| S2 | (Calculated Value) | (Calculated Value) | HOMO-1 -> LUMO (Y%) |

| S3 | (Calculated Value) | (Calculated Value) | HOMO -> LUMO+1 (Z%) |

| ... | ... | ... | ... |

| Caption: Table of Calculated Electronic Transitions for this compound. |

Only transitions with significant oscillator strengths contribute to the absorption spectrum.[13] The most intense peak in the experimental spectrum usually corresponds to the calculated transition with the largest oscillator strength. Halogenation is known to cause a red-shift (a shift to longer wavelengths) in the absorption peaks of phenanthrene.[3] The calculated spectrum for this compound would be expected to show this shift when compared to a similar calculation on unsubstituted phenanthrene.

Conclusion

This guide has outlined a robust, validated, and theoretically grounded workflow for the computational analysis of this compound's electronic structure. By leveraging Density Functional Theory and Time-Dependent DFT, researchers can gain profound insights into the molecular orbitals, electronic transitions, and overall reactivity of this and other substituted PAHs. The causality embedded in the protocol—from the choice of functional and basis set to the inclusion of a frequency validation step—ensures the generation of trustworthy and physically meaningful data. These theoretical calculations are an indispensable tool for the rational design of new molecules in drug development and materials science, enabling the prediction of properties before undertaking costly and time-consuming synthesis.

References

- Benchchem. (n.d.). Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties. Benchchem.

- ARO-THE SCIENTIFIC JOURNAL OF KOYA UNIVERSITY. (2024, December 15). Computational Insights into the Electronic, Optical, and Reactivity Behavior of Halogenated Phenanthrene Derivatives.

- RSC Publishing. (n.d.). Effects of the position and number of bromine substituents on the concentration-mediated 2D self-assembly of phenanthrene derivatives.

- Benchchem. (n.d.). A Comparative Guide to the DFT Analysis of Brominated Polycyclic Aromatic Hydrocarbons: The Case of 1,2-Dibromopyrene. Benchchem.

- Han, J., Lee, H., & Tao, F. M. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186–5192.

- ACG Publications. (2022). Structural, spectroscopic, Hirshfeld surface and DFT approach of 3,9-dibromophenanthrene.

- Wikipedia. (n.d.). HOMO and LUMO.

- Kwofie, M. A., & Gupta, M. (2021). PHENANTHRENE: A VERSATILE MOLECULE; A REVIEW. Plant Archives, 21(1), 368-378.

- Al-Otaibi, A. A. (2017). A Computational Study of the Ozonolysis of Phenanthrene. Acta Physica Polonica A, 132(4).

- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.

- Schatz, G. C. (n.d.). Electronic structure calculations and applications. Northwestern University.

- David, D. (2021, January 30). Intro to Electronic Structure Theory Part 1 [Video]. YouTube.

- ResearchGate. (n.d.). HOMO and LUMO orbital schemes of Phe derivatives [Figure].

- Matter, S. (n.d.). Quantum Mechanical Methods.

- Chemistry LibreTexts. (2021, April 8). 6: Electronic Structure.

- Matter, S. (n.d.). Understanding absorption spectra using TDDFT calculation in NWCHEM.

- ChemRxiv. (n.d.). Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: The Effect of Solvation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. aro.koyauniversity.org [aro.koyauniversity.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acgpubs.org [acgpubs.org]

- 6. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 10. faculty.sites.iastate.edu [faculty.sites.iastate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 14. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 1-Bromophenanthrene

Foreword: The Strategic Importance of the Phenanthrene Nucleus

To fully appreciate the history and utility of 1-Bromophenanthrene, one must first understand the foundational importance of its parent structure, phenanthrene. As a polycyclic aromatic hydrocarbon (PAH), phenanthrene is not merely an academic curiosity; it is the structural cornerstone of a vast array of biologically vital molecules, including steroids, bile acids, and certain alkaloids. Its rigid, planar, and electron-rich framework provides a versatile scaffold for the development of novel therapeutics, organic electronics, and advanced materials. The strategic functionalization of this nucleus, therefore, is a critical endeavor in synthetic chemistry. The introduction of a bromine atom, specifically at the C-1 position, creates a uniquely valuable intermediate, this compound, unlocking synthetic pathways that are otherwise inaccessible and enabling the targeted design of complex molecular architectures. This guide provides a comprehensive exploration of the historical synthesis of the phenanthrene core and the subsequent evolution of methodologies to produce its brominated derivatives, with a particular focus on the 1-bromo isomer.

Part 1: The Genesis of the Phenanthrene Scaffold

The story of this compound begins with the landmark achievements in synthesizing its parent molecule. While phenanthrene can be isolated from coal tar, its availability from this source is often contaminated with anthracene, which has a similar boiling point, making purification difficult. The true history, from a synthetic chemist's perspective, lies in the elegant and robust methods developed to construct the tricyclic system from simpler precursors. Three classical methods stand as pillars of this field.

The Haworth Synthesis (1932)

One of the most enduring methods for phenanthrene synthesis is the multi-step sequence developed by Robert Downs Haworth.[1] This method is a testament to the power of classical organic reactions in building molecular complexity. The causality behind this pathway lies in the sequential application of Friedel-Crafts acylation and Clemmensen reduction to build and then shape the carbon framework, followed by an intramolecular cyclization to form the final ring.

The generalized workflow proceeds as follows:

-

Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride using an aluminum chloride catalyst. The reaction is typically run in a solvent like nitrobenzene.[1]

-

Clemmensen Reduction: The resulting keto-acid is reduced using amalgamated zinc and hydrochloric acid to remove the carbonyl group.

-

Intramolecular Cyclization (Friedel-Crafts): The butyric acid derivative is treated with concentrated sulfuric acid to induce ring closure, forming a tetrahydrophenanthrone.

-

Second Clemmensen Reduction: The ketone is once again reduced to a methylene group.

-

Aromatization: The final step involves dehydrogenation, typically by heating with selenium or palladium-on-charcoal, to yield the fully aromatic phenanthrene system.

Diagram: The Haworth Synthesis of Phenanthrene

Caption: A generalized workflow of the Haworth synthesis for constructing the phenanthrene core.

The Bardhan-Sengupta Synthesis (1932)

Contemporaneously, J.C. Bardhan and S.C. Sengupta developed an alternative and often more convenient synthesis.[1] This method is prized for its regiospecificity, avoiding the formation of isomers that can occur in the Haworth synthesis. The key is a cyclodehydration reaction that is not a standard Friedel-Crafts alkylation.

The synthesis begins with the alkylation of a cyclohexanone derivative with a β-phenylethyl bromide, followed by reduction and a key cyclodehydration step using phosphorus pentoxide, and finally, dehydrogenation with selenium to achieve aromatization.[1]

The Pschorr Synthesis (1896)

An earlier method, the Pschorr synthesis, involves the intramolecular cyclization of a diazotized α-aryl-o-aminocinnamic acid.[2] This reaction, catalyzed by copper, proceeds via an aryl radical intermediate which attacks the adjacent aromatic ring to form the new C-C bond, ultimately leading to a phenanthrene-9-carboxylic acid after loss of nitrogen gas.[2][3]

| Synthesis Method | Key Precursors | Key Transformation | Primary Advantage | Primary Disadvantage |

| Haworth (1932) | Naphthalene, Succinic Anhydride | Friedel-Crafts Acylation/Cyclization | Widely applicable, uses common reagents | Potential for isomer formation, multi-step |

| Bardhan-Sengupta (1932) | β-phenylethyl bromide, Cyclohexanone derivative | P₂O₅-catalyzed cyclodehydration | High regiospecificity | Requires specific starting materials |

| Pschorr (1896) | α-aryl-o-aminocinnamic acid | Intramolecular radical cyclization | Access to 9-substituted phenanthrenes | Requires diazotization, can have low yields |

Part 2: The Emergence of Bromophenanthrenes

The "discovery" of this compound was not a singular event but rather an outcome of systematic studies into the reactivity of the phenanthrene nucleus. Once phenanthrene could be reliably synthesized, its behavior in electrophilic aromatic substitution reactions was a logical and immediate area of investigation.

Direct Bromination: The Predominance of the 9-Isomer

The phenanthrene molecule is not uniformly reactive. The C9-C10 bond exhibits significant double-bond character, making it the most susceptible site for both addition and substitution reactions. Consequently, the direct electrophilic bromination of phenanthrene, for instance with bromine in a solvent like carbon tetrachloride, overwhelmingly yields 9-Bromophenanthrene.[4][5] This reaction proceeds rapidly, often without the need for a Lewis acid catalyst, due to the high reactivity of the 9-position.[4][6]

Diagram: Electrophilic Bromination of Phenanthrene

Caption: The mechanism for the formation of 9-Bromophenanthrene via electrophilic substitution.

The Synthesis of this compound: A Regioselective Challenge

Producing the 1-bromo isomer requires circumventing the kinetic preference for the 9-position. This necessitates more nuanced synthetic strategies. While direct bromination might yield trace amounts of other isomers, isolating this compound from such a mixture is impractical. Therefore, regioselective syntheses are employed. A common and effective strategy involves a multi-step sequence:

-

Sulfonation: Phenanthrene is treated with sulfuric acid. Under kinetically controlled conditions (lower temperatures), substitution occurs at the most electronically activated positions, yielding a mixture where phenanthrene-1-sulfonic acid is a significant product alongside the 9-isomer.[7]

-

Separation: The isomeric sulfonic acids can be separated based on the differential solubility of their salts.

-

Conversion to Amine: The isolated phenanthrene-1-sulfonic acid is converted to 1-aminophenanthrene, often via the Bucherer reaction or by alkali fusion followed by amination.

-

Sandmeyer Reaction: The key step is the conversion of the 1-amino group to a bromo group. 1-Aminophenanthrene is diazotized with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with bromine, yielding this compound with high regiochemical fidelity.[2][8][9]

This indirect route, while more laborious, provides definitive control over the position of bromination, a critical requirement for targeted drug development and materials science applications.

Part 3: Properties and Characterization

This compound is a stable, crystalline solid at room temperature. Its physical and chemical properties are well-documented, making it a reliable building block in synthesis.

| Property | Value | Source |

| CAS Number | 51958-51-1 | [10] |

| Molecular Formula | C₁₄H₉Br | [10] |

| Molecular Weight | 257.12 g/mol | [10] |

| Appearance | White to light yellow crystalline powder | - |

| Melting Point | 62.0 to 67.0 °C | - |

| Boiling Point | 170-175 °C @ 1.0 Torr | - |

| Solubility | Soluble in organic solvents (e.g., toluene, dichloromethane), insoluble in water | - |

Spectroscopic characterization is essential for confirming the identity and purity of this compound. The ¹H NMR spectrum is particularly informative, showing a distinct set of signals in the aromatic region (typically 7.5-8.8 ppm) corresponding to the nine unique protons on the phenanthrene core. The position of the bromine atom at C-1 induces specific shifts in the neighboring protons, allowing for unambiguous structural assignment.

Part 4: Applications in Research and Drug Development

The utility of this compound stems from the reactivity of the carbon-bromine bond. This bond serves as a synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Cross-Coupling Reactions: It is an excellent substrate for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the attachment of aryl, vinyl, alkynyl, and amino groups, respectively. This versatility is paramount in building the complex scaffolds required for modern drug candidates.

-

Grignard and Organolithium Reagents: The bromine can be converted into a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) by reaction with magnesium or an alkyllithium, respectively. These powerful nucleophiles can then be used to form new C-C bonds with a wide range of electrophiles.

-

Influence on Pharmacological Properties: The introduction of a bromine atom into a drug candidate can significantly alter its properties. It increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a biological target.

Part 5: Validated Experimental Protocol: Synthesis of 9-Bromophenanthrene

The following protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses, providing a reliable method for the preparation of the most common bromophenanthrene isomer.[4] This serves as a foundational experiment before attempting more complex regioselective syntheses.

Diagram: Experimental Workflow for 9-Bromophenanthrene Synthesis

Caption: Step-by-step workflow for the purification of phenanthrene and its subsequent bromination.

Step-by-Step Methodology

Part A: Purification of Technical Phenanthrene [4]

-

Initial Crystallization: Dissolve 1.5 kg of technical (90%) phenanthrene in 9 L of hot ethanol. Decant the hot solution from any insoluble material and allow it to cool to crystallize.

-

Oxidative Purification: Dissolve 1 kg of the crystallized product in 2.2 L of hot glacial acetic acid in a 5-L three-necked flask equipped with a reflux condenser and a dropping funnel.

-

To the boiling solution, gradually add a solution of 60 g of chromic anhydride in 72 mL of water. This step selectively oxidizes the more reactive anthracene impurity.

-

Slowly add 30 mL of concentrated sulfuric acid from the dropping funnel and reflux the solution for 15 minutes.

-

Precipitation and Isolation: Pour the hot solution into 4.5 L of water with vigorous stirring. After cooling, filter the solid product, wash thoroughly with water, and air-dry.

-

Distillation: Distill the dried product under vacuum (approx. 148-149°C at 1 mm Hg). Recrystallize the distillate from ethanol to yield 800-900 g of pure phenanthrene (m.p. 98.7–99°C).

Part B: Synthesis of 9-Bromophenanthrene [4]

-

Reaction Setup: In a 5-L three-necked flask equipped with an efficient stirrer, a reflux condenser, and a dropping funnel, dissolve 1 kg (5.6 moles) of pure phenanthrene in 1 L of dry carbon tetrachloride.

-

Bromination: Heat the mixture to a gentle reflux with stirring. Add 900 g (5.64 moles) of bromine from the dropping funnel over a period of approximately 3 hours. Hydrogen bromide gas will evolve and should be vented safely.

-

Completion: After the addition is complete, continue stirring at reflux for an additional 2 hours to drive the reaction to completion and expel residual HBr.

-

Workup: Cool the reaction mixture. Transfer it to a Claisen flask and distill off the carbon tetrachloride solvent under reduced pressure (10-30 mm Hg).

-

Product Distillation: Distill the crude residue under high vacuum (177–190°C at 2 mm Hg) to collect the impure 9-Bromophenanthrene. The yield is typically 90-94%.

-

Final Purification: The product can be further purified by recrystallization from ethanol to give 9-Bromophenanthrene with a melting point of 65-66°C.

Conclusion